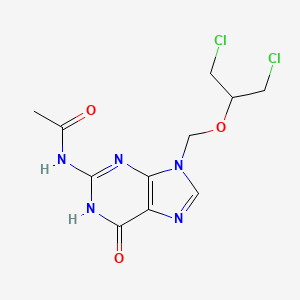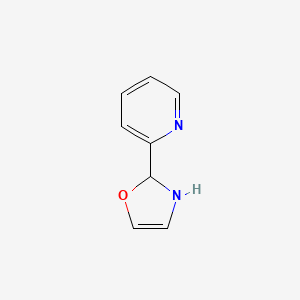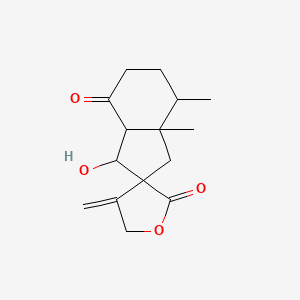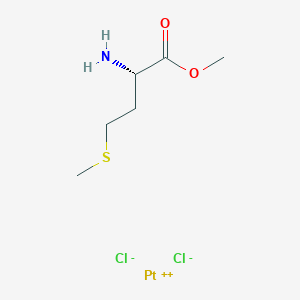![molecular formula C21H28O3 B591246 (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 1458616-80-2](/img/structure/B591246.png)
(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
6-Hydroxy Levonorgestrel, a derivative of Levonorgestrel, primarily targets the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy .
Mode of Action
The compound interacts with its targets by binding to the progesterone and androgen receptors, which results in the suppression of gonadotropins and inhibition of ovulation . It also induces changes in the endometrium, where a fertilized ovum is usually implanted . Furthermore, it alters the consistency of mucus in the cervix, which interferes with sperm migration into the uterus for fertilization .
Biochemical Pathways
Levonorgestrel affects several biochemical pathways. It slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory LH (luteinizing hormone) surge . This loss of the LH surge inhibits ovulation and thereby prevents pregnancy .
Pharmacokinetics
Levonorgestrel exhibits high bioavailability, with maximum serum concentrations reached between 1.5 and 2.6 hours after administration . It binds strongly to sex hormone-binding globulin (SHBG), which plays an important role in its pharmacokinetics . The compound is metabolized in the liver through reduction, hydroxylation, and conjugation .
Result of Action
The molecular and cellular effects of 6-Hydroxy Levonorgestrel’s action include increased thickness of cervical mucus, interference with sperm movement and survival, and induced changes in the endometrium . These changes prevent the implantation of a fertilized ovum, thereby preventing pregnancy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy Levonorgestrel. For instance, it has been detected in aquatic environments at concentrations in the order of ng/L . Studies have reported negative effects on the reproduction and growth of aquatic organisms after exposure to this compound . Therefore, environmental conditions can significantly impact the behavior and effects of this compound .
生化分析
Biochemical Properties
6-Hydroxy Levonorgestrel interacts with progesterone and androgen receptors . It binds to these receptors and slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction plays a crucial role in the biochemical reactions that prevent ovulation .
Cellular Effects
6-Hydroxy Levonorgestrel has a profound effect on various types of cells and cellular processes. It influences cell function by inhibiting ovulation and altering the cervical mucus, which increases the difficulty of sperm entry into the uterus . It also alters the endometrium, reducing the likelihood of implantation .
Molecular Mechanism
The molecular mechanism of action of 6-Hydroxy Levonorgestrel involves binding to progesterone and androgen receptors, which leads to the suppression of gonadotropins and inhibition of ovulation . This binding interaction with biomolecules, along with the resulting changes in gene expression, is how 6-Hydroxy Levonorgestrel exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The in vivo Levonorgestrel release rate declines progressively over time . The average Levonorgestrel serum concentration over 3 years of use was found to be 74.3 ng/L for the 13.5 mg dosage . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Hydroxy Levonorgestrel vary with different dosages in animal models . For instance, the levonorgestrel 0.75 mg two-dose regimen showed a 93% regression rate of endometrial hyperplasia, which was significantly higher than the 66% regression rate observed with oral progestogens .
Metabolic Pathways
The metabolic pathways of 6-Hydroxy Levonorgestrel involve reduction of the ∆4-3-oxo group and hydroxylation at positions 2α, 1β, and 16β, followed by conjugation . Most of the circulating metabolites are sulfates of 3α, 5β-tetrahydro-levonorgestrel, while excretion occurs predominantly in the form of glucuronides .
Transport and Distribution
Levonorgestrel is rapidly and completely absorbed after oral administration, and is not subject to first-pass metabolism . It is distributed within cells and tissues, and its bioavailability is between 38% and 48% .
Subcellular Localization
Given its mechanism of action, it can be inferred that it likely interacts with cellular receptors located in the cytoplasm or nucleus, where it can influence gene expression and cellular function .
属性
IUPAC Name |
(13S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14?,15?,16?,18?,19?,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPEOWAWHAHEP-LKNWQSDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3C4CCC(=O)C=C4C(CC3C1CC[C@]2(C#C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)



![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B591183.png)
![[1,1-Biphenyl]-2,4-diol,3,5-diethyl-](/img/structure/B591184.png)
